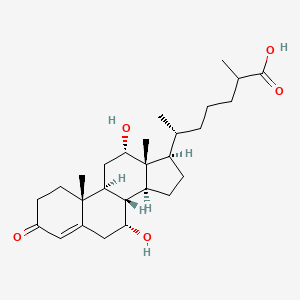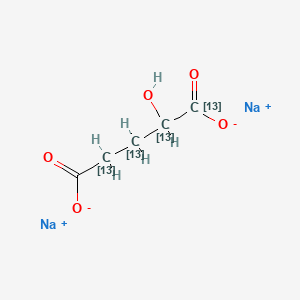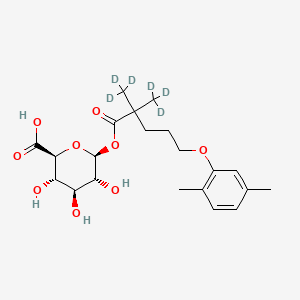
Gemfibrozil 1-O-beta-Glucuronide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemfibrozil 1-O-beta-Glucuronide-d6: is a labeled metabolite of gemfibrozil, a lipid-regulating agent used to treat hyperlipidemia. This compound is primarily used in scientific research to study the metabolic pathways and interactions of gemfibrozil. The “d6” in its name indicates that it is a deuterated form, meaning six hydrogen atoms are replaced with deuterium, which is a stable isotope of hydrogen. This labeling helps in tracing and studying the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemfibrozil 1-O-beta-Glucuronide-d6 is synthesized through the glucuronidation of gemfibrozil. The process involves the enzyme UDP-glucuronosyltransferase (UGT) 2B7, which catalyzes the transfer of glucuronic acid to gemfibrozil, forming the glucuronide conjugate . The reaction typically occurs in the liver and can be replicated in vitro using liver microsomes or recombinant UGT enzymes.
Industrial Production Methods: Industrial production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is carefully controlled to maintain the purity and stability of the compound. The final product is often purified using chromatographic techniques to achieve the desired level of deuteration and purity.
Chemical Reactions Analysis
Types of Reactions: Gemfibrozil 1-O-beta-Glucuronide-d6 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The glucuronide moiety can be substituted with other functional groups under certain conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes and NADPH as a cofactor.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidative metabolites and substituted glucuronides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Gemfibrozil 1-O-beta-Glucuronide-d6 is used to study the metabolic pathways of gemfibrozil, providing insights into its biotransformation and the role of glucuronidation in drug metabolism .
Biology: In biological research, this compound helps in understanding the interactions between gemfibrozil and various enzymes, such as cytochrome P450 and UGTs. It is also used to study the transport mechanisms involving organic anion transporting polypeptides (OATPs) .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of gemfibrozil, aiding in the development of safer and more effective lipid-regulating therapies .
Industry: In the pharmaceutical industry, this compound is used in drug development and testing to ensure the safety and efficacy of gemfibrozil-containing medications .
Mechanism of Action
Gemfibrozil 1-O-beta-Glucuronide-d6 exerts its effects by inhibiting the cytochrome P450 isoform CYP2C8, which plays a crucial role in drug metabolism . The compound is taken up by organic anion transporting polypeptide 1B1 (OATP1B1) in human hepatocytes and inhibits the cellular uptake of other drugs, such as valsartan . This inhibition can lead to drug-drug interactions, affecting the pharmacokinetics of co-administered medications.
Comparison with Similar Compounds
Gemfibrozil: The parent compound, used to treat hyperlipidemia.
Clofibrate: Another fibrate drug with similar lipid-regulating properties.
Fenofibrate: A fibrate drug used to reduce cholesterol levels.
Uniqueness: Gemfibrozil 1-O-beta-Glucuronide-d6 is unique due to its deuterated form, which allows for precise tracing and study in metabolic research. The deuterium atoms provide stability and help in distinguishing the compound from its non-deuterated counterparts in analytical studies .
Properties
Molecular Formula |
C21H30O9 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1/i3D3,4D3 |
InChI Key |
CJMNXSKEVNPQOK-JAJJZQMZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


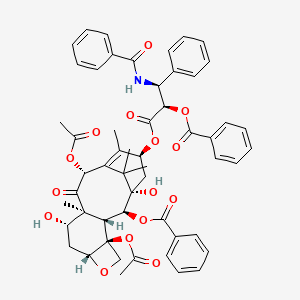


![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
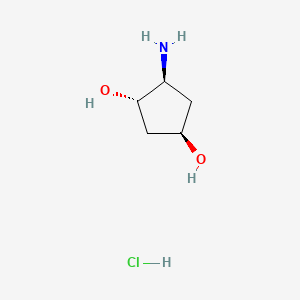

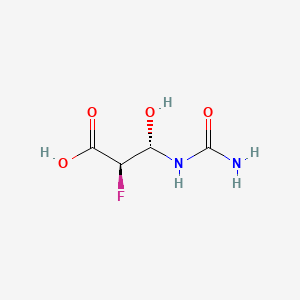
![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
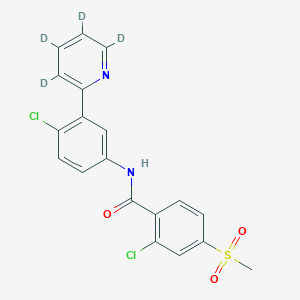
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
